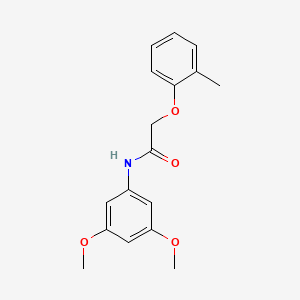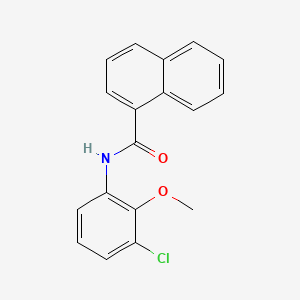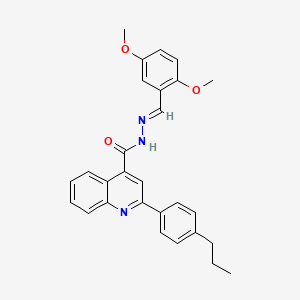
N-phenyl-4-(3-thietanyloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4-(3-thietanyloxy)benzamide, also known as PTB, is a chemical compound that has been the subject of extensive scientific research. PTB is a synthetic compound that belongs to the class of benzamides. It has been found to have a wide range of applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of N-phenyl-4-(3-thietanyloxy)benzamide is not fully understood. However, it is believed to act by modulating the activity of various ion channels and proteins. This compound has been found to inhibit the activity of calcium channels and potassium channels, leading to a decrease in intracellular calcium levels and membrane hyperpolarization. This compound has also been found to interact with tubulin and actin, leading to the disruption of microtubule and actin cytoskeleton dynamics.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and analgesic properties. In vivo studies have shown that this compound reduces the growth of tumors in animal models of cancer. This compound has also been found to reduce pain and inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
N-phenyl-4-(3-thietanyloxy)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a simple and efficient method. It has been extensively studied for its potential applications in various fields of science. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It is also a potent inhibitor of ion channels and proteins, which may lead to off-target effects.
未来方向
There are several future directions for the study of N-phenyl-4-(3-thietanyloxy)benzamide. One area of research is the elucidation of its mechanism of action. This will help to understand the molecular basis of its activity and may lead to the development of more potent and selective analogs. Another area of research is the optimization of its pharmacokinetic properties. This will help to improve its bioavailability and reduce its toxicity. Finally, this compound may have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Further studies are needed to evaluate its efficacy and safety in clinical trials.
Conclusion:
In conclusion, this compound, also known as this compound, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound has been found to exhibit potent anti-tumor activity, anti-inflammatory, and analgesic properties. It modulates the activity of various ion channels and proteins, leading to a wide range of biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. Future research on this compound should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in clinical trials.
合成方法
N-phenyl-4-(3-thietanyloxy)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(3-thietanyloxy)benzoic acid with phenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) under an inert atmosphere. The product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-phenyl-4-(3-thietanyloxy)benzamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been found to exhibit potent anti-tumor activity against a variety of cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties. In pharmacology, this compound has been found to modulate the activity of various ion channels, including calcium channels and potassium channels. In biochemistry, this compound has been found to interact with various proteins, including tubulin and actin.
属性
IUPAC Name |
N-phenyl-4-(thietan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16(17-13-4-2-1-3-5-13)12-6-8-14(9-7-12)19-15-10-20-11-15/h1-9,15H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGADZSZVPKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)



![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)
![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)

